molecular formula C19H21ClN2O5S B248427 1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B248427
M. Wt: 424.9 g/mol
InChI Key: JELWUHOUWOZCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, a methoxyphenyl group, and a sulfonyl group attached to a piperazine ring. These functional groups contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may interact with histamine receptors to exert anti-allergic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-6-8-18(9-7-16)28(24,25)22-12-10-21(11-13-22)19(23)14-27-17-4-2-15(20)3-5-17/h2-9H,10-14H2,1H3

InChI Key

JELWUHOUWOZCRO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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